molecular formula C15H11ClN2O2 B2524335 N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-27-2

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2524335
CAS RN: 941881-27-2
M. Wt: 286.72
InChI Key: LEXZWQLAYOLMLA-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, commonly known as CMFP, is a chemical compound that has been the subject of significant research in recent years. CMFP is a heterocyclic compound that contains a furo[3,2-b]pyridine ring system, and it has been found to have a range of potential applications in the field of medicinal chemistry.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Synthesis of CNS Active Agents : A study detailed the synthesis and pharmacological evaluation of N'-[(1Z)-(substituted aromatic) methylidene]pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. These compounds were investigated for their antidepressant and nootropic activities, highlighting the potential of the 2-azetidinone skeleton as a central nervous system (CNS) active agent for therapeutic use (Asha B. Thomas et al., 2016).

  • Anticonvulsant Enaminones : Research on the crystal structures of anticonvulsant enaminones including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate demonstrates their potential in the development of new anticonvulsant medications. The structural analysis of these compounds could help in understanding their interaction mechanisms and designing more effective treatments (M. Kubicki et al., 2000).

  • Polymer Science Applications : Aromatic polyamides and poly(amide-imide)s derived from 2,2-bis(4-aminophenoxy) benzonitrile have been synthesized, showing enhanced thermal stability and excellent solubility. This work underscores the significance of incorporating specific chemical structures into polymers to achieve desired physical properties for advanced materials applications (A. Saxena et al., 2003).

  • Antimicrobial and Antitumor Activities : The synthesis and biological evaluation of derivatives of 2-(2-pyridyl)tetrahydrothiophene-2-carbothioamide have been explored for their antimicrobial and antiulcer activities. Such studies are crucial for the development of new pharmaceutical agents with improved efficacy and safety profiles (J. Aloup et al., 1987).

Safety and Hazards

The safety and hazards of this compound would depend on its specific properties and how it’s handled. As with all chemicals, it should be handled with appropriate safety precautions. Without specific data, it’s difficult to provide detailed safety and hazard information .

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that compounds with similar structures can interact with their targets, leading to changes in cellular processes . The interaction often involves binding to the target, which can inhibit or enhance the target’s function, leading to various downstream effects.

Biochemical Pathways

Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide could potentially affect multiple biochemical pathways.

Result of Action

Similar compounds have demonstrated various biological activities, suggesting that this compound could potentially have diverse molecular and cellular effects .

properties

IUPAC Name

N-(4-chlorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-9-2-7-13-12(17-9)8-14(20-13)15(19)18-11-5-3-10(16)4-6-11/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXZWQLAYOLMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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